tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate involves multiple steps. One of the efficient synthetic routes includes the use of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as an intermediate . The reaction conditions typically involve the use of reagents such as Grignard reagents, Wittig reagents, and various alkylation methods .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the azetidine and cyclobutane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Baeyer-Villiger monooxygenase, reducing agents such as lithium aluminum hydride, and various alkylating agents .
Major Products Formed
The major products formed from these reactions include γ-butyrolactone derivatives and other functionalized spiro compounds .
Scientific Research Applications
tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives, such as CNS penetrant CXCR2 antagonists, exert their effects by binding to the CXCR2 receptor, thereby modulating the associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate include:
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
- N-[4-(2-oxa-6-azaspiroheptan-6-yl)cyclohexyl]-5-(tetrahydro-2H-pyran-4-yl)-7-([2-(trimethylsilyl)ethoxy]methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness
This compound is unique due to its specific spiro structure, which provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems . This uniqueness makes it a valuable compound in the synthesis of complex molecules and pharmaceuticals.
Properties
IUPAC Name |
tert-butyl 7-oxo-2-azaspiro[3.3]heptane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-6-11(7-12)5-4-8(11)13/h4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDZBXKDAQRXNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719177 |
Source
|
Record name | tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251020-88-8 |
Source
|
Record name | tert-Butyl 5-oxo-2-azaspiro[3.3]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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